![molecular formula C13H11BN2O2 B1499408 Acide (2-phénylimidazo[1,2-a]pyridin-6-yl)boronique CAS No. 1187822-25-8](/img/structure/B1499408.png)

Acide (2-phénylimidazo[1,2-a]pyridin-6-yl)boronique

Vue d'ensemble

Description

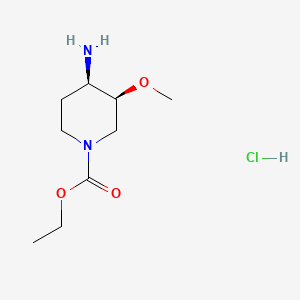

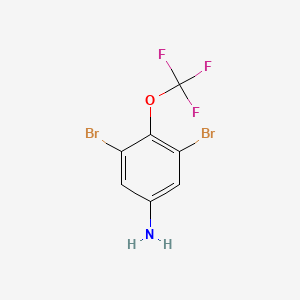

(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid is a useful research compound. Its molecular formula is C13H11BN2O2 and its molecular weight is 238.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète des applications de l'acide (2-phénylimidazo[1,2-a]pyridin-6-yl)boronique

L'this compound est un composé polyvalent avec une variété d'applications en recherche scientifique. Voici une analyse détaillée de ses applications uniques dans différents domaines :

Synthèse organique : En chimie organique, ce dérivé d'acide boronique est utilisé comme élément constitutif de la synthèse de molécules complexes. Il peut participer à des réactions de couplage de Suzuki, qui sont essentielles pour la formation de liaisons carbone-carbone, permettant ainsi la construction d'un large éventail de composés organiques.

Chimie médicinale : Le composé trouve une utilisation importante en chimie médicinale où il sert de précurseur pour les produits pharmaceutiques. Sa capacité à former des complexes borates stables est exploitée dans le développement de candidats médicaments, en particulier ceux ciblant le cancer et les maladies inflammatoires.

Science des matériaux : En science des matériaux, l'this compound est utilisé pour la modification des surfaces. Il peut être utilisé pour introduire des fonctionnalités d'acide boronique sur divers matériaux, qui peuvent ensuite interagir avec d'autres molécules, telles que les sucres, formant des liaisons covalentes dynamiques.

Développement de capteurs : Ce composé est essentiel au développement de capteurs chimiques. En raison de son affinité pour les diols et les sucres, il peut être incorporé dans des capteurs qui détectent la présence de ces substances, ce qui est précieux dans la surveillance environnementale et le diagnostic.

Catalyse : Il agit comme catalyseur ou comme ligand de catalyseur dans diverses réactions chimiques. Son groupe acide boronique peut se coordonner aux métaux, facilitant des réactions telles que les oxydations et les réductions qui sont essentielles en chimie industrielle.

Bioconjugaison : Le fragment acide boronique permet la bioconjugaison avec des biomolécules contenant des cis-diols, tels que les glucides et les glycoprotéines. Ceci est particulièrement utile dans le marquage biologique et la création de systèmes d'administration ciblée de médicaments.

Chimie des polymères : En chimie des polymères, il est utilisé pour synthétiser des polymères à base d'acide boronique. Ces polymères ont des propriétés uniques, telles que la sensibilité aux changements de pH et la capacité à former des liaisons réversibles avec les saccharides, ce qui les rend appropriés pour l'administration de médicaments et le génie tissulaire.

Chimie analytique : Enfin, en chimie analytique, il est utilisé en chromatographie pour la séparation de mélanges complexes. Le groupe acide boronique peut se lier sélectivement à certains composés, améliorant la résolution et la sélectivité des méthodes chromatographiques.

Chacune de ces applications met à profit les propriétés chimiques uniques de l'this compound, démontrant son utilité large en recherche scientifique. Bien que cette analyse soit basée sur des connaissances générales des acides boroniques et de leurs applications, des informations spécifiques sur ce composé peuvent être trouvées auprès des fournisseurs et des bases de données chimiques .

Propriétés

IUPAC Name |

(2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BN2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVLGGPKNQEEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657981 | |

| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187822-25-8 | |

| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1499345.png)

![2-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499351.png)

![Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1499359.png)